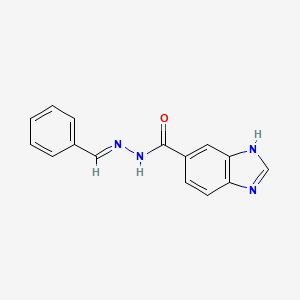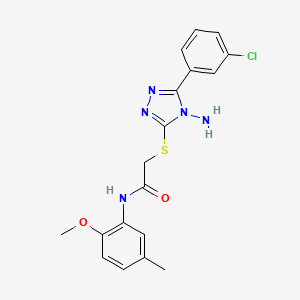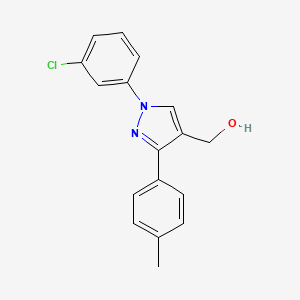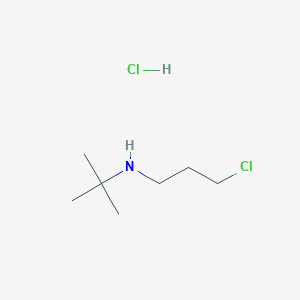
N-(tert-butyl)-3-chloropropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-chloropropan-1-amine hydrochloride: is an organic compound that features a tert-butyl group, a chloropropane moiety, and an amine group. This compound is typically used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3-chloropropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 3-chloropropan-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically under aqueous conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation Reactions: Products include nitroso and nitro derivatives.
Reduction Reactions: Products include secondary and tertiary amines.
Applications De Recherche Scientifique
Chemistry: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of alkylamines on cellular processes. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism by which N-(tert-butyl)-3-chloropropan-1-amine hydrochloride exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloropropane moiety can undergo substitution reactions, leading to the formation of new compounds with distinct biological activities.
Comparaison Avec Des Composés Similaires
- N-(tert-butyl)-3-chloropropan-1-amine
- N-(tert-butyl)-2-chloropropan-1-amine
- N-(tert-butyl)-4-chlorobutan-1-amine
Comparison: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various applications compared to its non-hydrochloride counterparts. Additionally, the specific positioning of the chlorine atom on the propan-1-amine chain influences its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
189336-58-1 |
|---|---|
Formule moléculaire |
C7H17Cl2N |
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
N-(3-chloropropyl)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16ClN.ClH/c1-7(2,3)9-6-4-5-8;/h9H,4-6H2,1-3H3;1H |
Clé InChI |
NSAVUXFZXDDFLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
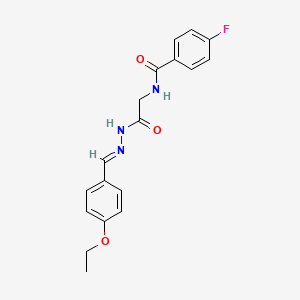
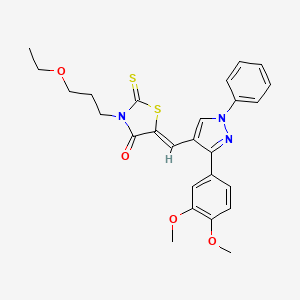
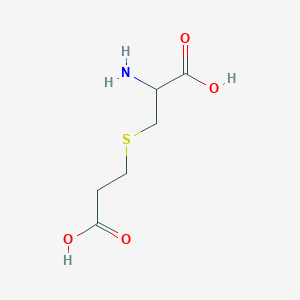
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)

